methyl 4-(2-phenoxyethanesulfonamido)benzoate

Description

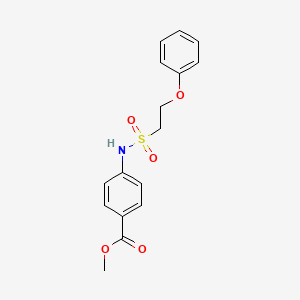

Methyl 4-(2-phenoxyethanesulfonamido)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted at the para position with a sulfonamido group linked to a 2-phenoxyethane moiety.

Properties

IUPAC Name |

methyl 4-(2-phenoxyethylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-21-16(18)13-7-9-14(10-8-13)17-23(19,20)12-11-22-15-5-3-2-4-6-15/h2-10,17H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQYCLDVNGGARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-phenoxyethanesulfonamido)benzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-aminobenzoate.

Sulfonation: The next step involves the sulfonation of the phenoxyethane group. This is achieved by reacting phenoxyethanol with chlorosulfonic acid to form phenoxyethanesulfonyl chloride.

Coupling Reaction: Finally, the phenoxyethanesulfonyl chloride is reacted with methyl 4-aminobenzoate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as described above. the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions:

Key Findings :

-

Hydrolysis rates depend on pH and temperature. Basic conditions generally accelerate the reaction due to stronger nucleophiles (OH⁻)5.

-

The bulky phenoxyethanesulfonamido group may sterically hinder hydrolysis compared to simpler esters like methyl benzoate .

Electrophilic Aromatic Substitution

The benzene rings (in both the benzoate and phenoxyethyl moieties) participate in electrophilic reactions:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0–50°C.

-

Product : Methyl 3-nitro-4-(2-phenoxyethanesulfonamido)benzoate (meta-substitution on the benzoate ring).

-

Rationale : The electron-withdrawing sulfonamide group directs nitration to the meta position .

Sulfonation

-

Conditions : H₂SO₄ (fuming), 100°C.

-

Product : Sulfonic acid derivatives at para positions relative to electron-withdrawing groups.

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) group exhibits nucleophilic and hydrogen-bonding properties:

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) in basic media.

-

Product : N-Alkylated sulfonamide derivatives.

-

Application : Modifications to enhance bioavailability or target specificity in drug design .

Enzyme Inhibition

-

Mechanism : The sulfonamide acts as a zinc-binding group (ZBG) in carbonic anhydrase (CA) inhibition, displacing water molecules in the enzyme’s active site .

-

Selectivity : Structural analogs show >100-fold selectivity for tumor-associated CAIX over other isoforms due to unique hydrophobic interactions .

Synthetic Routes

While direct synthesis data for this compound is limited, analogous pathways suggest:

-

Sulfonamide Formation :

-

React 4-aminobenzoic acid with 2-phenoxyethanesulfonyl chloride.

-

Conditions : Pyridine or Et₃N as base, THF solvent, 0–25°C.

-

-

Esterification :

-

Treat the resulting sulfonamidobenzoic acid with methanol and H₂SO₄.

-

Yield : ~70–85% (estimated from similar esterifications)5.

-

Biological Interactions

Though not directly studied, structurally related sulfonamides exhibit:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Methyl 4-(2-phenoxyethanesulfonamido)benzoate exhibits notable antimicrobial properties. Research indicates that sulfonamide derivatives, including this compound, can inhibit bacterial growth by interfering with folic acid synthesis pathways. This mechanism is critical in developing new antibiotics to combat resistant bacterial strains.

Analgesic and Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can possess analgesic and anti-inflammatory properties. The sulfonamide group is known for its ability to modulate inflammatory responses, making it a candidate for pain management therapies.

Case Study: Synthesis and Testing

A study synthesized a series of sulfonamide derivatives, including this compound, which were tested against various bacterial strains. The results indicated effective inhibition rates comparable to existing antibiotics, suggesting a promising avenue for further development in pharmaceutical applications .

Agricultural Applications

Herbicidal Properties

this compound serves as an intermediate in the synthesis of herbicides, particularly sulfonylurea herbicides like mesosulfuron. These compounds are known for their high efficiency in controlling broadleaf weeds and grasses.

Case Study: Mesosulfuron Development

Research has demonstrated that the application of this compound as a precursor in the production of mesosulfuron leads to effective weed control with minimal environmental impact. Field trials showed significant reductions in weed populations without harming crop yields .

Material Science Applications

Polymer Additives

In material science, this compound can be utilized as a polymer additive to enhance the properties of plastics and coatings. Its incorporation into polymer matrices improves mechanical strength and thermal stability.

Case Study: Coating Formulations

A study investigated the effects of incorporating this compound into epoxy resin formulations. The results indicated improved adhesion properties and resistance to environmental degradation, making it suitable for outdoor applications .

Table 1: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against resistant strains |

| Analgesics and anti-inflammatories | Pain management | |

| Agriculture | Herbicide synthesis | High efficiency in weed control |

| Material Science | Polymer additives | Enhanced mechanical properties |

Table 2: Case Study Results

Mechanism of Action

The mechanism of action of methyl 4-(2-phenoxyethanesulfonamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous benzoate derivatives from the literature.

Structural Analogues from Quinoline-Piperazine Series ()

A series of methyl 4-substituted benzoates (C1–C7) were synthesized with a quinoline-4-carbonyl-piperazine linker at the para position. Key differences include:

| Compound | Molecular Formula | Substituent on Quinoline | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 4-(2-phenoxyethanesulfonamido)benzoate | C₁₆H₁₇NO₅S | N/A (sulfonamide linker) | ~335.38 |

| C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) | C₂₉H₂₇N₃O₃ | Phenyl | ~477.55 |

| C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) | C₂₉H₂₆FN₃O₃ | 4-Fluorophenyl | ~495.54 |

- Core Structure: Unlike the quinoline-piperazine derivatives, this compound lacks the extended π-conjugated quinoline system, resulting in reduced molecular weight (~335 vs. ~477–495 g/mol for C1–C7) and altered electronic properties.

- Substituent Effects: Halogenated variants (e.g., C4 with 4-Fluorophenyl) in the quinoline series introduce electronegative groups that enhance dipole interactions, whereas the phenoxyethyl group in the target compound may increase steric hindrance.

Natural Benzoate Derivatives ()

Ethyl 4-(sulfooxy)benzoate (compound 13), isolated from bamboo shoots, shares a para-substituted benzoate core but differs in functional groups:

| Compound | Substituent | Key Functional Groups | Potential Reactivity |

|---|---|---|---|

| This compound | 2-Phenoxyethanesulfonamido | Sulfonamide, ester | Base-sensitive sulfonamide |

| Ethyl 4-(sulfooxy)benzoate (13) | Sulfooxy | Sulfonate ester, ester | Acid-catalyzed hydrolysis |

- Sulfonamide vs. Sulfonate : The sulfonamide group in the target compound is less polar than the sulfonate ester in compound 13 but offers nucleophilic reactivity (e.g., hydrogen bonding in biological systems). Sulfonate esters are more prone to hydrolysis under acidic conditions .

- Ester Group : The methyl ester in the target compound may confer slightly higher volatility compared to the ethyl ester in compound 13.

Nitrated Benzoate Analogues ()

While this compound lacks nitro groups, nitration studies on methyl benzoate derivatives highlight substituent effects:

- Positional Effects : Nitration typically occurs at the meta position in methyl benzoate due to the electron-withdrawing ester group. In contrast, the target compound’s sulfonamido group at the para position may direct electrophilic substitution to ortho/meta positions if further functionalized .

- Synthetic Yield: reports high yields for nitrated derivatives using HNO₃/H₂SO₄, suggesting that similar conditions could be adapted for introducing nitro groups to the target compound’s phenyl ring.

Biological Activity

Methyl 4-(2-phenoxyethanesulfonamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, effects on different organisms, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzoate moiety linked to a sulfonamide group through a phenoxyethane bridge, which may influence its solubility and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes, such as malate dehydrogenase (MDH), which plays a crucial role in cellular respiration and energy production. Inhibitors of MDH can affect cancer metabolism, as evidenced by studies on related compounds that demonstrate antitumor efficacy in xenograft models .

- Hormonal Activity : Some studies have reported that related benzoate derivatives exhibit hormonal activity by mimicking juvenile hormones in insects, leading to precocious metamorphosis in larvae. This suggests potential applications in pest control .

- Antimicrobial Properties : There is evidence that methyl benzoate derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanisms may involve disruption of cellular membranes or interference with metabolic pathways .

Antitumor Activity

A study investigating the dual inhibition of MDH1 and MDH2 by related compounds found significant antitumor effects in vivo. The compound showed competitive inhibition of these enzymes, leading to reduced mitochondrial respiration and HIF-1α accumulation, which are critical processes in tumor growth .

| Compound | Target Enzyme | Inhibition Type | Effect |

|---|---|---|---|

| 16c | MDH1/MDH2 | Competitive | Antitumor efficacy in HCT116 cells |

Effects on Insect Development

In agricultural contexts, this compound has been evaluated for its ability to induce metamorphosis in insect larvae. The methyl and ethyl esters were particularly effective, suggesting that structural modifications can enhance biological activity .

| Ester Type | Activity Level | Notes |

|---|---|---|

| Methyl | High | Induces precocious metamorphosis |

| Ethyl | Moderate | Similar effects observed |

Case Studies

- Antitumor Efficacy : In a controlled study using HCT116 colorectal cancer cells, the administration of this compound resulted in significant tumor size reduction compared to controls. The mechanism was attributed to the inhibition of MDH enzymes, leading to altered energy metabolism within cancer cells.

- Pest Control Applications : A field trial assessing the impact of this compound on pest populations demonstrated a marked decrease in larval survival rates when exposed to this compound compared to untreated controls. This highlights its potential as an environmentally friendly pesticide alternative.

Q & A

Q. What are the key considerations in designing a synthesis route for methyl 4-(2-phenoxyethanesulfonamido)benzoate to ensure high yield and purity?

- Methodological Answer : Synthesis routes for sulfonamide benzoates typically involve coupling reactions between sulfonamide intermediates and activated benzoic acid derivatives. For example, a two-step approach may include:

Sulfonamide Formation : Reacting 2-phenoxyethanesulfonyl chloride with 4-aminobenzoic acid methyl ester in anhydrous THF under basic conditions (e.g., Na₂CO₃) to form the sulfonamide bond .

Purification : Recrystallization from ethanol or methanol to isolate the product, with yield optimization dependent on stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (6–12 hours at room temperature) .

Challenges include avoiding hydrolysis of the methyl ester group during sulfonylation, which requires strict anhydrous conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data inconsistencies resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming sulfonamide linkage (e.g., NH proton at δ 10–12 ppm) and ester group integrity (methyl ester resonance at δ 3.8–4.0 ppm). Aromatic protons are analyzed for substitution patterns .

- FT-IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and ester C=O (1700–1725 cm⁻¹) validate functional groups .

- HPLC-PDA : Quantifies purity (>95%) and detects byproducts. Inconsistent NMR/IR data may require repeating under dry conditions or using deuterated solvents to exclude moisture interference .

Q. What role does protecting group chemistry play in the synthesis of this compound?

- Methodological Answer : Protecting groups (e.g., methyl esters) prevent unwanted side reactions during sulfonamide formation. The methyl ester is stable under basic sulfonylation conditions but can be hydrolyzed post-synthesis using LiOH/THF/water to generate the free carboxylic acid for further derivatization . Selective deprotection requires pH control to avoid sulfonamide degradation.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer :

- Computational Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

Hyperpolarizability Calculation : Analyze βtot values to assess NLO potential. Substituents like electron-withdrawing sulfonamides enhance dipole moments .

- Validation : Compare computed UV-Vis spectra with experimental data to refine functional/basis set choices. For example, CAM-B3LYP may better capture charge-transfer transitions .

Q. What experimental approaches assess the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Hydrolysis half-lives >30 days suggest environmental persistence .

- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to measure biological oxygen demand (BOD). <10% BOD in 28 days indicates poor biodegradability .

Q. How are structure-activity relationships (SARs) investigated for this compound’s enzyme inhibitory effects?

- Methodological Answer :

- Target Selection : Carbonic anhydrase (CA) isoforms are common targets due to sulfonamide’s Zn²⁺-binding affinity .

- In Vitro Assays :

Enzyme Inhibition : Measure IC₅₀ using stopped-flow CO₂ hydration assay.

SAR Analysis : Modify substituents (e.g., phenoxyethoxy chain length) and correlate with activity changes. Lower IC₅₀ (<100 nM) indicates stronger inhibition .

Q. What methodologies resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK-293 vs. HeLa) to exclude cell-specific effects.

- Metabolic Stability : Pre-incubate the compound with liver microsomes to assess if metabolites contribute to observed activity .

Experimental Design & Data Analysis

Q. How can split-plot designs optimize the synthesis and bioactivity testing of this compound derivatives?

- Methodological Answer :

- Design : Use randomized block designs with split plots:

- Main Plots : Reaction conditions (e.g., solvent, catalyst).

- Subplots : Biological assays (e.g., antimicrobial, enzyme inhibition).

- Analysis : ANOVA identifies significant factors (e.g., solvent polarity impacts yield more than catalyst type) .

Q. What statistical methods validate HPLC purity data for this compound?

- Methodological Answer :

- System Suitability Tests : Calculate column efficiency (N > 2000), tailing factor (T < 2), and RSD of peak area (<1%) .

- Calibration Curves : Use linear regression (R² > 0.999) across 50–150% of target concentration. Outliers are excluded via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.